molecular formula C6H14BrClSi B1591002 4-Bromobutyldimethylchlorosilane CAS No. 52112-26-2

4-Bromobutyldimethylchlorosilane

Cat. No. B1591002
CAS RN: 52112-26-2
M. Wt: 229.62 g/mol
InChI Key: DGXZVRXSRWQLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobutyldimethylchlorosilane is a chemical compound with the formula C6H14BrClSi . It is a liquid substance used as a chemical intermediate . The compound is also known by the synonym 4-Chlorodimethylsilyl-1-bromopropane and belongs to the chemical family of organochlorosilanes .


Molecular Structure Analysis

The molecular formula of 4-Bromobutyldimethylchlorosilane is C6H14BrClSi . This indicates that the molecule is composed of 6 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 silicon atom .


Physical And Chemical Properties Analysis

4-Bromobutyldimethylchlorosilane is a liquid substance . Its molecular weight is 229.62 g/mol . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis of Organic Molecules

4-Bromobutyldimethylchlorosilane is utilized in the synthesis of various organic compounds. For instance, it's used in the reductive coupling of bromo-tetrafluoro-butene with carbonyl compounds, yielding adducts in high yields. This process is integral in the novel introduction of a tetrafluoroethylene unit into organic molecules, demonstrating its utility in complex organic synthesis (Konno et al., 2011).

Carbosilane Dendrimers Synthesis

In the field of dendrimer synthesis, 4-bromobutyldimethylchlorosilane plays a critical role. It is used to synthesize organosilane compounds, which are pivotal in the divergent or convergent synthesis of carbosilane dendrimers. These dendrimers have applications in material science and nanotechnology (Gossage et al., 1998).

Biocatalysis and Intermediate Production

In biocatalysis, 4-bromobutyldimethylchlorosilane derivatives are used for the enzymatic production of specific compounds. For example, (S)-4-bromo-3-hydroxybutyrate, an intermediate for statin compounds, is produced using engineered enzymes and biocatalytic processes. This showcases the chemical's role in the development of pharmaceutical intermediates (Asako et al., 2009).

Organic Photovoltaics

4-Bromobutyldimethylchlorosilane derivatives, like 4-bromoanisole, are used in the development of organic photovoltaic devices. They play a significant role in controlling the phase separation and purity in polymer-polymer blends, crucial for the efficiency of these devices (Liu et al., 2012).

Ion-Exchange Stationary Phases

In chromatography, derivatives of 4-bromobutyldimethylchlorosilane are used to create ion-exchange packing materials. These materials are essential for high-performance liquid chromatography, showcasing the chemical's role in analytical chemistry (Asmus et al., 1976).

Nanoparticle Production

4-Bromobutyldimethylchlorosilane derivatives are utilized in the creation of nanoparticles with enhanced brightness and emission tuning. This application is significant in material science and optoelectronics, indicating the versatility of this chemical in advanced technology development (Fischer et al., 2013).

Safety And Hazards

4-Bromobutyldimethylchlorosilane is classified as a skin corrosive and serious eye irritant . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, not breathing vapors, and washing hands thoroughly after handling . In case of ingestion, skin contact, inhalation, or contact with eyes, specific first aid measures should be taken .

properties

IUPAC Name

4-bromobutyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrClSi/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZVRXSRWQLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559628
Record name (4-Bromobutyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobutyldimethylchlorosilane

CAS RN

52112-26-2
Record name (4-Bromobutyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexachloroplatinic acid hexahydrate (0.02 g, 0.039 mmole) was dissolved in a minimum of 2-propanol. This solution was dissolved in 75 ml toluene under argon. 2-propanol and water were removed by azeotropically distilling 25 ml of the toluene. The resulting solution was stirred and 6.17 g (0.046 mole) of 4-bromo-1-butene was added at 40° C. 4.32 g (0.046 mole) of dimethylchlorosilane was slowly added and the solution was heated to 60° C. and allowed to react for four hours. The mixture was distilled to remove the toluene. Further vacuum distillation yielded 8.0 g of product with a b.p. of 92°-95° C. at 5 mm Hg pressure. 'H NMR confirmed the structure.
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobutyldimethylchlorosilane
Reactant of Route 2
Reactant of Route 2
4-Bromobutyldimethylchlorosilane

Citations

For This Compound
4
Citations
CJ Ruud, J Jia, GL Baker - Macromolecules, 2000 - ACS Publications
… To the solution of propynyllithium was added 4-bromobutyldimethylchlorosilane (6.7 g, 29 mmol) dropwise at 0 C. The reaction mixture then was stirred overnight at room temperature …
Number of citations: 44 pubs.acs.org
J Jia - 1997 - search.proquest.com
Poly (1-trimethylsilyl-1-propyne)(PTMSP) has the highest gas permeability coefficient of any known polymer. It is a potential high productivity membrane material when used for gas …
Number of citations: 4 search.proquest.com
MF Uddin - 2021 - search.proquest.com
A block copolymer (BCP) consists of two or more covalently-bonded chemically distinct homopolymer blocks. The nanoscale self-assembly of these materials makes them a desirable …
Number of citations: 0 search.proquest.com
CJ Ruud - 1999 - search.proquest.com
The simplest mathematical model of a polymer chain in space is the freely jointed chain. It is defined as a chain having n links, each of length L, joined in a linear sequence with no …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.